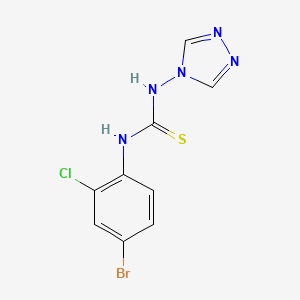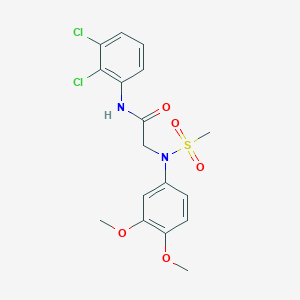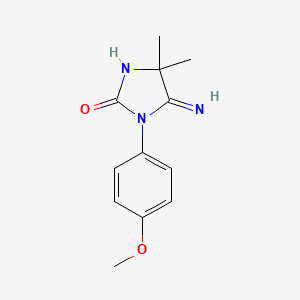
5-imino-1-(4-methoxyphenyl)-4,4-dimethyl-2-imidazolidinone
Descripción general
Descripción
5-imino-1-(4-methoxyphenyl)-4,4-dimethyl-2-imidazolidinone, also known as Ro 20-1724, is a selective inhibitor of cyclic nucleotide phosphodiesterase (PDE) that has been widely used in scientific research. PDEs are enzymes that catalyze the hydrolysis of cyclic nucleotides, such as cyclic AMP (cAMP) and cyclic GMP (cGMP), which play important roles in intracellular signaling pathways. Ro 20-1724 has been shown to be a potent and specific inhibitor of PDE4, which is one of the major PDE isoforms expressed in the central nervous system, immune cells, and other tissues.
Mecanismo De Acción
5-imino-1-(4-methoxyphenyl)-4,4-dimethyl-2-imidazolidinone 20-1724 works by inhibiting the hydrolysis of cAMP and cGMP by PDE4, leading to an increase in intracellular levels of these cyclic nucleotides. This, in turn, activates downstream signaling pathways, such as the protein kinase A (PKA) and exchange protein activated by cAMP (EPAC) pathways, which play important roles in cellular processes such as gene expression, ion channel regulation, and neurotransmitter release.
Biochemical and Physiological Effects:
This compound 20-1724 has been shown to have a wide range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the modulation of neurotransmitter release, and the enhancement of cognitive function. In particular, this compound 20-1724 has been shown to reduce airway inflammation and bronchoconstriction in animal models of asthma and COPD, and to improve learning and memory in rodent models of cognitive impairment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-imino-1-(4-methoxyphenyl)-4,4-dimethyl-2-imidazolidinone 20-1724 has several advantages for lab experiments, including its high potency and specificity for PDE4, its ability to cross the blood-brain barrier and to penetrate into cells, and its well-established pharmacological and toxicological profiles. However, this compound 20-1724 also has some limitations, such as its relatively short half-life and the potential for off-target effects on other PDE isoforms or signaling pathways.
Direcciones Futuras
There are several future directions for research on 5-imino-1-(4-methoxyphenyl)-4,4-dimethyl-2-imidazolidinone 20-1724, including the development of more potent and selective PDE4 inhibitors, the investigation of the molecular mechanisms underlying its effects on neuronal function and inflammation, and the exploration of its potential therapeutic applications in other diseases such as cancer and autoimmune disorders. In addition, the use of this compound 20-1724 in combination with other drugs or therapies may enhance its efficacy and reduce its side effects.
Aplicaciones Científicas De Investigación
5-imino-1-(4-methoxyphenyl)-4,4-dimethyl-2-imidazolidinone 20-1724 has been used in a wide range of scientific research, including the study of intracellular signaling pathways, neuronal function, inflammation, and immune responses. In particular, this compound 20-1724 has been shown to have potential therapeutic applications in the treatment of asthma, chronic obstructive pulmonary disease (COPD), depression, and cognitive disorders.
Propiedades
IUPAC Name |
5-imino-1-(4-methoxyphenyl)-4,4-dimethylimidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-12(2)10(13)15(11(16)14-12)8-4-6-9(17-3)7-5-8/h4-7,13H,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDODQVDJHFINE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=N)N(C(=O)N1)C2=CC=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-{3-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B4849639.png)
![2-(2-tert-butylphenoxy)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B4849642.png)
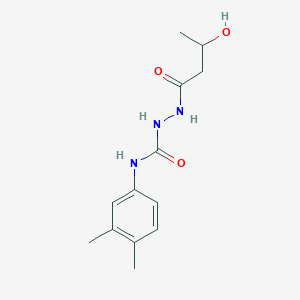
![N-{5-[(3-bromobenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4849662.png)
![1-benzyl-5-{[(2-furylmethyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4849667.png)
![methyl 3-{[(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B4849677.png)
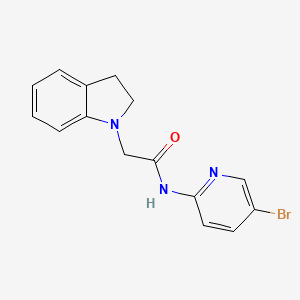
![2-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4849684.png)
![methyl 2-{[({5-[(2-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}thio)acetyl]amino}benzoate](/img/structure/B4849688.png)
![4-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)butanamide](/img/structure/B4849697.png)
![N-(3,5-dimethylphenyl)-2-({5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4849701.png)
![5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4849709.png)
